molecular formula C30H34N2O4 B6023520 ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE

ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Cat. No.: B6023520
M. Wt: 486.6 g/mol
InChI Key: ZEZDQIYIZDLRBN-UHFFFAOYSA-N
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Description

ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyloxy and phenylcarbamoyl groups can be done through nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction of the carbamoyl group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s functional groups make it a versatile building block for synthesizing more complex molecules.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzyloxy and phenylcarbamoyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-(2-{[4-(METHOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-(2-{[4-(ETHOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Uniqueness

ETHYL 1-(2-{[4-(BENZYLOXY)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

ethyl 1-[3-oxo-3-(4-phenylmethoxyanilino)propyl]-4-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-2-35-29(34)30(25-11-7-4-8-12-25)18-21-32(22-19-30)20-17-28(33)31-26-13-15-27(16-14-26)36-23-24-9-5-3-6-10-24/h3-16H,2,17-23H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDQIYIZDLRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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